molecular formula C11H12BrN3 B2498689 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine CAS No. 1004451-94-8

4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B2498689
CAS No.: 1004451-94-8
M. Wt: 266.142
InChI Key: BORUZMIUFOFHOW-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound characterized by a pyrazole ring substituted with a bromine atom at the 4-position and a 3-methylbenzyl group at the 1-position

Scientific Research Applications

4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action for similar compounds often involves reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, as well as safety precautions. For example, similar compounds may be classified as flammable liquids, skin irritants, and toxic to aquatic life with long-lasting effects .

Future Directions

Bromo(hetero)arenes are valuable starting materials for further functionalization, for instance via metalation reactions or transition-metal-catalyzed cross-coupling reactions . This suggests that “4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine” could potentially be used as a starting material for the synthesis of other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-diketones or their equivalents.

    Substitution with 3-Methylbenzyl Group: The final step involves the substitution of the pyrazole ring with a 3-methylbenzyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of corresponding pyrazole oxides

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of various substituted pyrazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-phenyl-1H-pyrazol-3-amine
  • 4-Bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine
  • 4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Uniqueness

4-Bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the 3-methylbenzyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies and specialized materials.

Properties

IUPAC Name

4-bromo-1-[(3-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORUZMIUFOFHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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